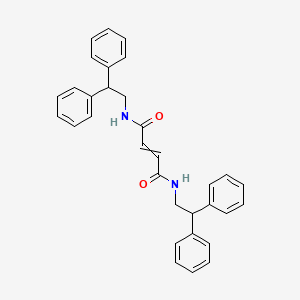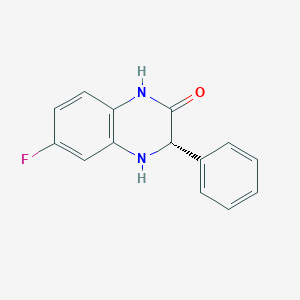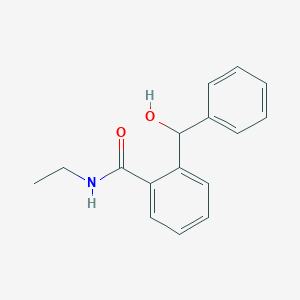![molecular formula C15H25BrOSi B14237705 {[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane CAS No. 499201-55-7](/img/structure/B14237705.png)
{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane is an organosilicon compound that features a bromophenyl group attached to a propan-2-yl group, which is further connected to a triethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane typically involves the reaction of 4-bromophenylpropan-2-ol with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromophenylpropan-2-ol+Triethylsilyl chlorideTriethylamine[2-(4-Bromophenyl)propan-2-yl]oxy(triethyl)silane+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The propan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the propan-2-yl group to an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenyl derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or dehalogenated products.
科学的研究の応用
Chemistry
In organic synthesis, {[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane is used as a precursor for the synthesis of more complex molecules
Biology
The compound can be used in the development of biologically active molecules. Its structural features allow for the exploration of new drug candidates with potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in the design of novel drugs. Its ability to undergo various chemical transformations makes it a versatile building block for drug discovery.
Industry
In the materials science industry, the compound is used in the development of advanced materials with specific properties. Its organosilicon nature imparts unique characteristics to polymers and coatings, enhancing their performance in various applications.
作用機序
The mechanism of action of {[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triethylsilane moiety can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The propan-2-yl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- {[2-(4-Chlorophenyl)propan-2-yl]oxy}(triethyl)silane
- {[2-(4-Methylphenyl)propan-2-yl]oxy}(triethyl)silane
- {[2-(4-Fluorophenyl)propan-2-yl]oxy}(triethyl)silane
Uniqueness
{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, methyl, and fluoro analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
特性
CAS番号 |
499201-55-7 |
|---|---|
分子式 |
C15H25BrOSi |
分子量 |
329.35 g/mol |
IUPAC名 |
2-(4-bromophenyl)propan-2-yloxy-triethylsilane |
InChI |
InChI=1S/C15H25BrOSi/c1-6-18(7-2,8-3)17-15(4,5)13-9-11-14(16)12-10-13/h9-12H,6-8H2,1-5H3 |
InChIキー |
ZFQUWZYPRXXCBV-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC(C)(C)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


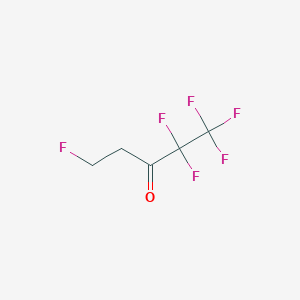
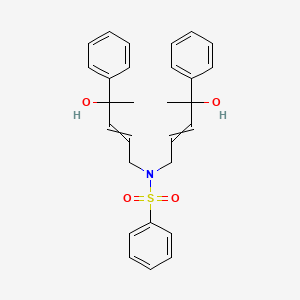
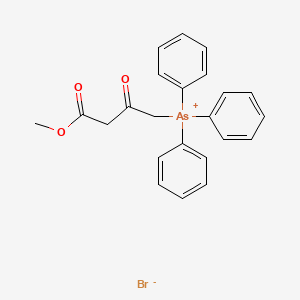
![N'-[2-(2,4-dichlorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14237652.png)
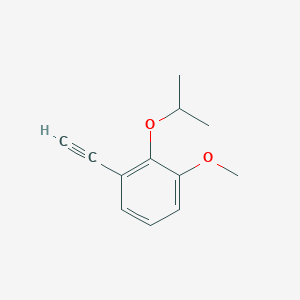
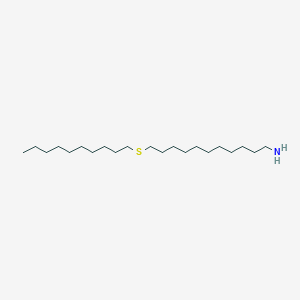

![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
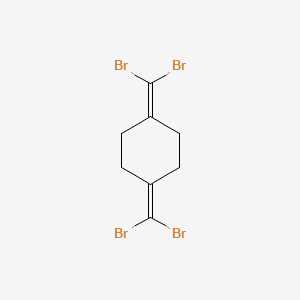

![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
